Nirvanol
Overview
Description
Synthesis Analysis
The synthesis of Nirvanol involves the metabolic conversion from other hydantoin derivatives, such as 3-methyl-5-ethyl-5-phenyl hydantoin (Mesantoin). The conversion process results in the formation of 5-ethyl-5-(p-hydroxyphenyl) hydantoin ("p-hydroxynirvanol"), which has been isolated from the urine of dogs and humans after administration of Mesantoin or Nirvanol (Butler, 1956). This synthesis route underscores the body's ability to metabolize Nirvanol into a hydroxylated derivative.
Molecular Structure Analysis
Nirvanol's structure is characterized by the presence of a hydantoin ring, which is a cyclic structure composed of three carbon atoms and two nitrogen atoms, with various side chains attached to this core structure. The specific arrangement of atoms within Nirvanol gives it distinctive chemical and physical properties. The molecular structure analysis is crucial for understanding how Nirvanol interacts with biological systems and other chemicals.
Chemical Reactions and Properties
Nirvanol undergoes several chemical reactions, including hydrolysis and oxidation, which can yield various products depending on the environmental conditions and the presence of other compounds. For example, the hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO), demonstrating the reactive nature of Nirvanol derivatives under certain conditions (Sha et al., 2006).
Scientific Research Applications
Nirvanol derivatives, (+)-N-3-benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital, are potent and selective inhibitors of CYP2C19, a crucial enzyme in drug metabolism, making them useful for screening in early drug metabolism studies (Hisashi Suzuki et al., 2002).
Historically, Nirvanol has been used as a hypnotic and for treating chorea in children, showing favorable results (W. Whitaker, 1930). However, its efficacy in the treatment of Sydenham's chorea was linked to the production of fever and a scarlatiniform or morbilliform rash (F. K. Bradford, 1940).
Nirvanol is identified as a metabolite of mephenytoin, used in treating complex partial seizures, though its efficacy is not more significant than phenytoin (W. Theodore et al., 1984). Conversely, mephenytoin, a metabolite of Nirvanol, has shown improvements in seizure control (A. Troupin et al., 1976).
Nirvanol has been used in German clinics for the treatment of violent choreas, leading to a condition known as "nirvanol sickness," which seemingly shortens the course of the disease (T. Jones & J. Jacobs, 1932).
Nirvanol sickness, described as similar to serum disease, involves symptoms like fever, rash, leukopenia, lymphocytosis, eosinophilia, and lymph gland swelling, indicating an allergic nature to the drug (B. Schick et al., 1933).
Safety And Hazards
Nirvanol can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. It should be handled in a well-ventilated place and stored in a locked up place5.
Future Directions
The future directions of Nirvanol are not explicitly mentioned in the search results. However, like many other drugs, ongoing research may focus on improving its efficacy, reducing side effects, and exploring new therapeutic applications.
properties
IUPAC Name |
5-ethyl-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874185 | |
Record name | Nirvanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nirvanol | |
CAS RN |
631-07-2, 2216-93-5 | |
Record name | Nirvanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylphenylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydantoin, 5-ethyl-5-phenyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nirvanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC33388 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nirvanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-5-phenylhydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLPHENYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SM1FA1AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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